molecular formula C14H11Cl2NO2 B5504332 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime

5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5504332
M. Wt: 296.1 g/mol
InChI Key: WTJCHZPEHFPZBV-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0166840 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Catalytic Applications

  • Studies on benzaldehyde oximes have elucidated their structural characteristics and potential as intermediates in catalytic processes. For instance, research on the synthesis, structural characterization, and substituent effects of copper(II) complexes with benzaldehyde ortho-oxime ligands highlights the role of oxime ligands in forming supramolecular structures with metal ions, which are critical in catalysis and material science (Dong et al., 2012).

Synthesis and Chemical Transformations

  • The preparation, characterization, and application of catalysts for oxidation reactions, such as the transformation of benzyl alcohol to benzaldehyde, demonstrate the utility of oxime derivatives in facilitating environmentally friendly chemical processes. Enhanced catalytic activity has been observed with specific catalysts, pointing to the importance of structural features and reaction conditions in achieving high efficiency (Sharma et al., 2012).

Mechanistic Insights

  • Research into the mechanisms of oxidation and hydroxylation reactions involving benzaldehydes provides valuable insights into the reactivity of oxime derivatives. For example, studies on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group have unveiled pathways that could be relevant for understanding the reactivity of "5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime" in similar contexts (Chen et al., 2017).

Photocatalytic and Oxidative Transformations

  • Innovations in photocatalytic oxidation, such as the oxidation of benzyl alcohol to benzaldehyde under specific conditions, highlight the potential application of oxime derivatives in green chemistry and sustainable processes. The development of catalysts that facilitate these transformations using benign oxidants or light irradiation marks a significant step toward environmentally friendly chemical synthesis (Li et al., 2017).

Properties

IUPAC Name

(NE)-N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-12-5-6-14(11(7-12)8-17-18)19-9-10-3-1-2-4-13(10)16/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJCHZPEHFPZBV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.